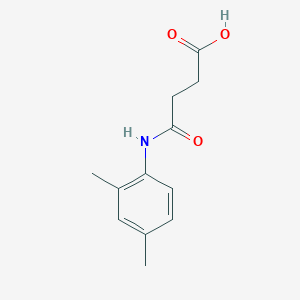

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

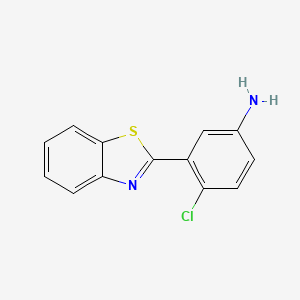

The compound 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to the class of compounds discussed in the research. Benzoimidazole derivatives are known for their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of imidazole derivatives with other organic acids or esters. In the first paper, the synthesis of 2-amino-5-azolylpentanoic acids is described, where 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester is treated with imidazoles under basic conditions, followed by acidolytic deprotection to yield the desired products . Although the exact synthesis of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The substitution of the imidazole ring with a methyl group and the pentanoic acid moiety suggests that the compound would have distinct chemical behavior compared to its unsubstituted analogs. The structure-activity relationships discussed in the first paper indicate that the identity and substitution of the azoles are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving benzoimidazole derivatives typically include substitutions, deprotections, and reactions with acids or esters. The first paper mentions the alkylation of tetrazole and the introduction of a nitrile group at the 2-position of the imidazole ring . These reactions are indicative of the types of chemical transformations that benzoimidazole derivatives can undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid are not explicitly provided in the papers, we can infer that the compound would exhibit properties typical of benzoimidazole derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the oxo and carboxylic acid groups, and a certain degree of acidity due to the pentanoic acid moiety. The second paper describes the use of IR and 1HNMR spectra for elucidating the structures of related compounds, which suggests that these techniques could also be used to analyze the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid .

Applications De Recherche Scientifique

DNA Binding Properties

Benzimidazole derivatives, akin to Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Their unique binding properties make them valuable tools in molecular biology and drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds structurally related to benzimidazoles, has revealed the existence of unique nematic phases. These dimers show transitional properties leading to the formation of twist-bend nematic phases, attributed to their bent geometries. Such research contributes to our understanding of liquid crystal phases and their potential applications in display technologies (Henderson & Imrie, 2011).

Synthetic Methodologies

Benzimidazole derivatives have been synthesized using various methods, showcasing their versatility in organic synthesis. These compounds serve as key intermediates in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, underlining their importance in medicinal chemistry and drug discovery. The development of efficient synthetic routes for these compounds is crucial for exploring their therapeutic potential (Ibrahim, 2011).

Medicinal Chemistry and Therapeutic Applications

Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory properties. Their structural diversity and the ability to modify their composition have facilitated the development of new therapeutic agents with enhanced efficacy and reduced toxicity. These compounds play a significant role in drug discovery, highlighting the importance of benzimidazole derivatives in addressing various health conditions (Vasuki et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINMESZIVCYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355234 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

402944-82-5 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)